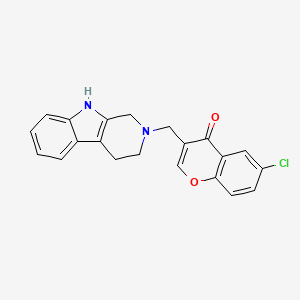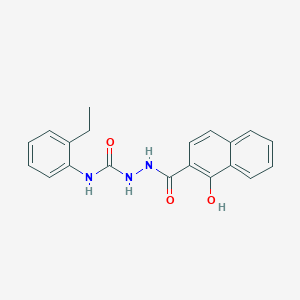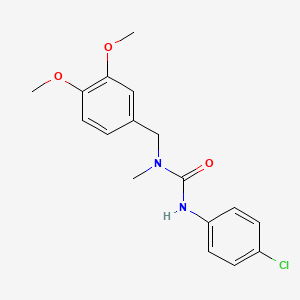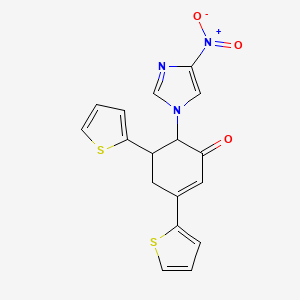![molecular formula C17H19N3O3 B5227554 N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide, also known as A-967572, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is widely studied for its ability to target and inhibit the activity of a specific protein, which plays a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to inhibit the activity of a specific protein, which is overexpressed in many types of cancer and is involved in the regulation of inflammation and pain. This protein is also implicated in the development of neuropathic pain, making N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide a potential candidate for the treatment of this condition.
Mecanismo De Acción
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide is a selective inhibitor of a specific protein, which is a member of the mitogen-activated protein kinase (MAPK) family. This protein is involved in the regulation of various physiological processes, including cell proliferation, differentiation, and survival. N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide binds to the active site of this protein, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In vitro studies have shown that N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also induces apoptosis in these cells, leading to their death. In addition, N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has been shown to reduce the production of inflammatory cytokines in vitro and in vivo, indicating its potential anti-inflammatory properties. Furthermore, it has been demonstrated to alleviate neuropathic pain in animal models, suggesting its potential use in the treatment of this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its selectivity, potency, and specificity. It has been shown to selectively inhibit the activity of a specific protein without affecting other members of the MAPK family. It is also highly potent, with an IC50 value in the nanomolar range. Moreover, it exhibits specificity for cancer cells, making it a potential candidate for cancer therapy.
However, N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its bioavailability and efficacy in vivo. In addition, it may have off-target effects, leading to unwanted side effects. Therefore, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to investigate its efficacy in vivo, particularly in animal models of cancer and inflammation. This will provide valuable information on its pharmacokinetics, bioavailability, and safety. Another direction is to explore its potential use in combination with other anticancer agents or anti-inflammatory drugs. This may enhance its efficacy and reduce the risk of drug resistance. Furthermore, studies are needed to determine its potential use in the treatment of other diseases, such as neuropathic pain and autoimmune disorders. Finally, further optimization of its structure may lead to the development of more potent and selective inhibitors with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with 4-bromoaniline to produce 4-bromoisonicotinamide. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to yield N-(3-{[(3-tert-butoxycarbonylamino)phenyl]carbonyl}phenyl)isonicotinamide. Finally, the tert-butoxycarbonyl group is removed using trifluoroacetic acid to obtain the desired compound, N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide.
Propiedades
IUPAC Name |
N-[3-(3-methoxypropylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-11-3-8-19-16(21)14-4-2-5-15(12-14)20-17(22)13-6-9-18-10-7-13/h2,4-7,9-10,12H,3,8,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNOPVUDGKZMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)

![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
